molecular formula C24H23N3O4 B2751254 1-[(2H-1,3-苯并二氧杂环[5,4-b]呋喃-5-基)甲基]-4-[3-(吡啶-2-基氧基)苯甲酰基]哌嗪 CAS No. 1704654-32-9

1-[(2H-1,3-苯并二氧杂环[5,4-b]呋喃-5-基)甲基]-4-[3-(吡啶-2-基氧基)苯甲酰基]哌嗪

货号 B2751254
CAS 编号: 1704654-32-9
分子量: 417.465
InChI 键: SRCGOQJESAZSRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine” is a complex organic molecule that contains several functional groups, including a benzodioxole, a pyridine, a benzoyl group, and a piperazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, a common method for synthesizing benzodioxoles involves the condensation of catechols with formaldehyde . The piperazine ring could potentially be introduced through a reaction with a suitable piperazine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and pyridine rings are aromatic and planar, while the piperazine ring is saturated and has a more flexible conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and the potential for hydrogen bonding might make it more soluble in polar solvents .

科学研究应用

丙酮酸脱氢酶激酶抑制

Aicher 等人 (2000) 探索了酰化哌嗪衍生物的优化,旨在增强对丙酮酸脱氢酶激酶 (PDHK) 的抑制,PDHK 是代谢途径中的关键酶。他们发现哌嗪环上的甲基取代显着增加了先导化合物的效力,表明在代谢紊乱治疗中具有潜在应用 (Aicher 等人,2000)

抗肿瘤酪氨酸激酶抑制

Gong 等人 (2010) 确定了氟马替尼(一种抗肿瘤酪氨酸激酶抑制剂)的代谢物,氟马替尼用于慢性粒细胞白血病 (CML) 患者。他们的研究结果表明此类化合物在开发 CML 治疗方法中具有潜力,重点关注口服给药后的主要代谢途径 (Gong 等人,2010)

抗增殖活性

Nowicka 等人 (2015) 合成了一类新的曼尼希碱,源自 2-氨基-1H-苯并咪唑,对人白血病和乳腺癌细胞表现出显着的抗增殖活性。这强调了此类化合物在癌症治疗中的潜在应用 (Nowicka 等人,2015)

Alpha(1)-肾上腺素受体拮抗作用

Barbaro 等人 (2002) 开发了苯并二氧杂环-芳基哌嗪衍生物,以识别和验证 alpha(1)-肾上腺素受体拮抗剂的药效团模型,该模型在治疗高血压和良性前列腺增生等疾病中至关重要。他们的研究有助于理解结构修饰如何影响生物活性 (Barbaro 等人,2002)

细胞色素 P450 参与代谢

Hvenegaard 等人 (2012) 研究了抗抑郁药 Lu AA21004 的代谢,确定了参与其氧化代谢的细胞色素 P450 酶。这项研究提供了对该药物的药代动力学和潜在药物-药物相互作用的见解 (Hvenegaard 等人,2012)

安全和危害

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

未来方向

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its structure and improve its efficacy .

属性

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(19-4-3-5-20(15-19)31-23-6-1-2-9-25-23)27-12-10-26(11-13-27)16-18-7-8-21-22(14-18)30-17-29-21/h1-9,14-15H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCGOQJESAZSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。